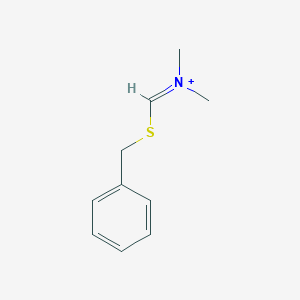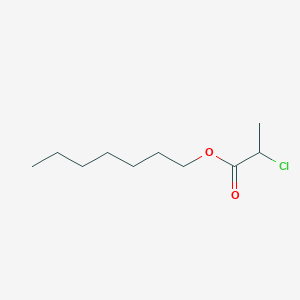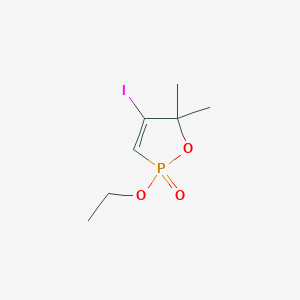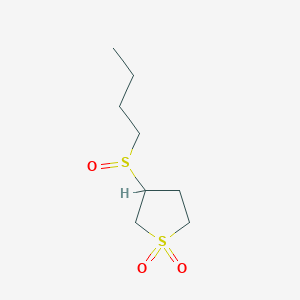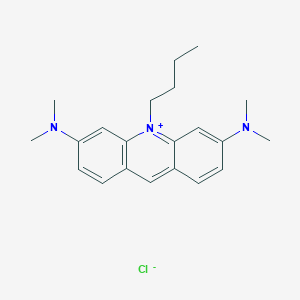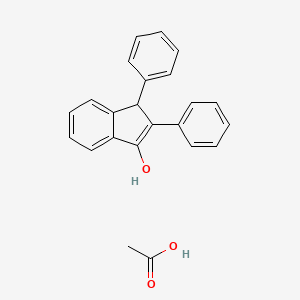
acetic acid;2,3-diphenyl-3H-inden-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2,3-diphenyl-3H-inden-1-ol is a complex organic compound that features both acetic acid and indene structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,3-diphenyl-3H-inden-1-ol typically involves multiple steps, starting with the preparation of the indene derivative. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Common synthetic routes include:
Friedel-Crafts Alkylation: This method involves the alkylation of indene with phenyl groups using a Lewis acid catalyst such as aluminum chloride.
Grignard Reaction: The Grignard reagent, phenylmagnesium bromide, reacts with an indene derivative to form the desired product.
Oxidation and Reduction: Various oxidation and reduction steps are employed to introduce the hydroxyl group at the desired position on the indene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2,3-diphenyl-3H-inden-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the indene ring structure.
Substitution: Various substituents can be introduced to the indene ring through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
Acetic acid;2,3-diphenyl-3H-inden-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which acetic acid;2,3-diphenyl-3H-inden-1-ol exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl group and indene ring structure allow it to participate in hydrogen bonding and π-π interactions, which can influence its biological activity. Specific pathways and targets may include enzymes and receptors involved in metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indene structure.
2-Phenylindene: A simpler indene derivative with one phenyl group.
3-Phenyl-2-propenoic acid: Another compound with a phenyl group and carboxylic acid functionality.
Uniqueness
Acetic acid;2,3-diphenyl-3H-inden-1-ol is unique due to its combination of acetic acid and indene structures, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
89624-50-0 |
|---|---|
Formule moléculaire |
C23H20O3 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
acetic acid;2,3-diphenyl-3H-inden-1-ol |
InChI |
InChI=1S/C21H16O.C2H4O2/c22-21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(21)16-11-5-2-6-12-16;1-2(3)4/h1-14,19,22H;1H3,(H,3,4) |
Clé InChI |
PPCJQPHPGLQMBT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC=C(C=C1)C2C3=CC=CC=C3C(=C2C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14402645.png)

methyl}-1H-imidazole](/img/structure/B14402672.png)
